REACTION_CXSMILES
|
S(=O)(=O)(O)O.[O:6]=[C:7]([CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:8]([O-:10])=[O:9].[Na+].[CH3:20]O>>[O:6]=[C:7]([CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:8]([O:10][CH3:20])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
sodium 2-oxo-4-phenylbut-3-enoate
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)[O-])C=CC1=CC=CC=C1.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
A light insoluble material is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to half its volume
|
Type
|
ADDITION
|
Details
|
poured into 300 ml of water
|
Type
|
CUSTOM
|
Details
|
The pasty solid obtained
|
Type
|
EXTRACTION
|
Details
|
is extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with aqueous 5% sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting solution is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue (4.2 g) is purified by flash chromatography (SiO2, 70/30 CH2Cl2/heptane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
O=C(C(=O)OC)C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |